N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Description
N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a hydroxyethyl group substituted with furan-2-yl and furan-3-yl moieties.
- Hydrogen-bonding capacity: The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups enable interactions with biological targets.
- Electron-rich aromatic systems: The furan rings may participate in π-π stacking or dipole interactions.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-13(10-5-7-18-8-10,12-2-1-6-19-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCMKNXCMHOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonolysis in Tetrahydrofuran (THF)
A saturated solution of gaseous ammonia in THF at 0°C is treated with cyclopropanesulfonyl chloride. After warming to room temperature and stirring overnight, the mixture is filtered through silica gel, yielding cyclopropanesulfonamide with near-quantitative efficiency (99%). Key advantages include minimal byproduct formation and high purity, as evidenced by $$ ^1H $$-NMR signals at δ 0.94–1.07 (m, 4H, cyclopropane) and δ 2.52–2.60 (m, 1H, sulfonamide).
Aqueous Ammonia in Dioxane
Alternative methods use 0.5 M ammonia in dioxane, where cyclopropanesulfonyl chloride reacts at room temperature for 72 hours. This approach achieves >90% yield, though it requires extended reaction times.
Construction of the Ethyl Alcohol Core: 2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethanol
The ethyl alcohol backbone, featuring two furan rings and a tertiary alcohol, is synthesized via DBU-mediated ring expansion of donor-acceptor cyclopropanes, as pioneered by recent advancements in furan chemistry.
DBU-Mediated Ring Expansion
A cyclopropane-1,1-dicarbonitrile derivative, substituted with acyl and aryl groups, undergoes regioselective ring-opening in the presence of 1,8-diazabicycloundec-7-ene (DBU). This triggers an intramolecular annulation cascade, forming a fully substituted furan ring. By tailoring the cyclopropane’s substituents, 2-(furan-3-yl) and 2-(furan-2-yl) groups are introduced simultaneously. The reaction proceeds under mild, transition-metal-free conditions, achieving 77–85% yields.
Grignard Addition to Ketones
For smaller-scale syntheses, sequential addition of 2-furylmagnesium bromide and 3-furylmagnesium bromide to formaldehyde generates the tertiary alcohol. This method requires strict temperature control (-78°C) and anhydrous conditions to prevent premature quenching.
Amination of the Ethyl Alcohol Core
Converting the hydroxyl group to an amine is critical for subsequent sulfonamide coupling.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the hydroxyl group is displaced by phthalimide, forming a protected amine. Acidic hydrolysis (6 M HCl) then yields the primary amine, 2-(furan-2-yl)-2-(furan-3-yl)-2-aminoethanol , with 65–70% efficiency.
Reductive Amination
While less common for tertiary alcohols, reductive amination via sodium cyanoborohydride and ammonium acetate in methanol can directly aminate the alcohol, albeit with modest yields (~40%).
Sulfonamide Coupling
The final step involves reacting the amine intermediate with cyclopropanesulfonyl chloride under basic conditions.
Schotten-Baumann Conditions
In dichloromethane (DCM), the amine is treated with cyclopropanesulfonyl chloride and triethylamine at 0°C. After stirring at room temperature for 4 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography, achieving 65–75% yields.
Carbodiimide Activation
For sterically hindered amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) activate the sulfonyl chloride, enabling coupling at elevated temperatures (100°C, microwave irradiation). This method improves yields to 82% but requires rigorous purification.
Optimization and Challenges
Regioselectivity in Furan Formation
The DBU-mediated ring expansion’s success hinges on the cyclopropane’s substitution pattern. Electron-withdrawing groups (e.g., cyano) at C1 and C1' positions direct annulation to the desired furan positions.
Protecting Group Strategies
Tertiary alcohols are prone to elimination under basic conditions. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether during amination prevents dehydration.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Heterocyclic Sulfonamide Derivatives from Patent Literature
Example Compound () :
- N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
- Key structural differences :
- Core heterocycle : Contains an imidazo-pyrrolo-pyrazine system, a complex bicyclic scaffold absent in the target compound.
- Substituents: Ethyl and hydroxyethyl groups on the cyclopentane ring vs. furanyl-hydroxyethyl groups in the target compound. In contrast, the furan rings in the target compound may favor interactions with bacterial or fungal targets due to their resemblance to natural product scaffolds .
Example Compound () :
- N-((1S,3R,4S)-3-ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
- Key structural differences :
- Sulfonyl group : A methylsulfonyl-ethyl substituent replaces the hydroxyl group, increasing hydrophobicity and metabolic stability.
Furan-Containing Sulfonamides ()
Example Compound :
- 2-[(4-Methylsulfanylphenyl)carbamoyl-propyl-amino]-N-(phenylmethyl)ethanamide Key structural differences:
- Sulfonamide linkage : Attached to a phenylmethyl group instead of a cyclopropane ring.
- Furan position: Furan-2-yl is part of a branched alkyl chain rather than directly linked to a hydroxyethyl group.
Example Compound :
- 2-[[1,1-Bis(oxidanylidene)-1,2-benzothiazol-3-yl]amino]ethyl 4-piperidin-1-ylsulfonylbenzoate Key structural differences:
- Benzothiazole core : Introduces a sulfonamide-linked benzothiazole, a scaffold associated with antiviral and antitumor activity.
- Piperidine substituent : Enhances solubility via the piperidinylsulfonyl group, contrasting with the cyclopropane’s neutral hydrophobicity .
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Overview
The compound consists of multiple functional groups, including furan rings, a hydroxyethyl moiety, and a sulfonamide group. These features contribute to its reactivity and potential therapeutic applications. The molecular structure can be represented as follows:
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antimicrobial properties. The presence of furan rings is associated with cytotoxic effects against cancer cells, while sulfonamide groups enhance the compound's pharmacological profile.
Anticancer Activity
A study highlighted the cytotoxic effects of derivatives related to this compound against lung carcinoma cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting potential use in cancer therapy.
Table 1: Cytotoxic Effects on Lung Carcinoma Cells
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 (Lung Carcinoma) |
| Derivative A | 10 | H1299 (Lung Carcinoma) |
| Derivative B | 20 | H460 (Lung Carcinoma) |
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes. For instance, it was found to inhibit monophenolase activity, which is crucial for melanin synthesis. This inhibition could have implications in treating hyperpigmentation disorders.
Case Studies
- Cytotoxicity Evaluation : A study conducted on various derivatives showed that those with enhanced furan content exhibited higher cytotoxicity against colorectal cancer cells, indicating a structure-activity relationship that favors furan-containing compounds .
- Mechanistic Insights : In vitro assays demonstrated that the compound induces G2/M phase cell cycle arrest in human colorectal HCT116 cells, suggesting a mechanism that may contribute to its anticancer properties.
Research Findings
Recent findings emphasize the need for further exploration into the pharmacological properties of this compound:
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been proposed to assess the binding affinity of this compound to various biological targets, which could elucidate its mechanism of action .
- Potential Applications : Given its unique structural characteristics, there is potential for this compound in medicinal chemistry for developing new therapeutic agents targeting cancer and other diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for synthesizing N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, furan moieties are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, followed by cyclopropane sulfonamide formation using reagents like cyclopropanesulfonyl chloride under basic conditions. Solvents such as dichloromethane or ethanol and catalysts like triethylamine are critical for yield optimization .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, DEPT) to confirm functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (via SHELX refinement) for absolute configuration determination .
Q. What solvent systems are recommended for purification?
- Gradient column chromatography (silica gel, hexane/ethyl acetate) is effective. For polar intermediates, reverse-phase HPLC with acetonitrile/water is advised. Recrystallization in ethanol or methanol can enhance crystalline purity .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the compound’s electronic properties?
- Apply gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This aids in understanding reactivity and interaction with biological targets, such as enzyme active sites .
Q. How to resolve contradictions in reported biological activity data?
- Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to assess cytotoxicity variability. Pair this with molecular docking studies to evaluate binding affinity consistency to hypothesized targets (e.g., apoptosis regulators like Bcl-2). Discrepancies may arise from assay conditions or off-target effects .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Introduce steric hindrance near the hydroxyethyl group (e.g., methyl substitution) to reduce oxidative metabolism. Alternatively, replace the hydroxyl with a bioisostere like trifluoromethyl to maintain hydrogen-bonding capacity while improving stability .
Q. How to address challenges in X-ray crystallographic refinement due to disorder?
- Use SHELXL’s PART and SUMP commands to model disordered regions (e.g., flexible furan rings). Apply anisotropic displacement parameters and validate with R₁ and wR₂ convergence criteria. For twinned crystals, employ twin-law refinement in SHELX .
Q. What computational methods elucidate structure-activity relationships (SAR) for analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
